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Compound of Interest

Compound Name: trans-Latanoprost

Cat. No.: B1233568 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the biological activities of latanoprost stereoisomers, supported by

experimental data. The stereochemical configuration of latanoprost, a prostaglandin F2α

analog, is paramount to its therapeutic efficacy in reducing intraocular pressure (IOP). This

guide delves into the distinct pharmacological profiles of the 15(R) and 15(S) epimers of

latanoprost, highlighting the critical role of stereochemistry in drug-receptor interactions and

subsequent physiological responses.

Latanoprost, a cornerstone in the management of open-angle glaucoma and ocular

hypertension, is an isopropyl ester prodrug. In the eye, it is hydrolyzed to its biologically active

form, latanoprost acid. The therapeutic effect of latanoprost acid is primarily mediated through

its agonist activity at the prostaglandin F (FP) receptor. This interaction initiates a signaling

cascade that leads to an increase in the uveoscleral outflow of aqueous humor, thereby

lowering IOP.

The stereocenter at the C-15 position of the latanoprost molecule gives rise to two epimers: the

therapeutically active 15(R)-latanoprost and its inactive or significantly less active counterpart,

15(S)-latanoprost. The spatial orientation of the hydroxyl group at this position is a key

determinant of the molecule's ability to bind effectively to the FP receptor.

Comparative Biological Activity: 15(R)-Latanoprost
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Experimental evidence consistently demonstrates the superior biological activity of the 15(R)-

epimer over the 15(S)-epimer. While direct comparative studies providing quantitative binding

affinities for both epimers from a single experiment are limited in the public domain, the

available data strongly supports the stereospecificity of the FP receptor for the 15(R)

configuration.

Stereoisomer Biological Activity Supporting Data

15(R)-Latanoprost Acid

High-potency FP Receptor

Agonist: Effectively lowers

intraocular pressure.

- Ki value for FP receptor: 98

nM[1] - EC50 for FP receptor

functional activity: 32-124

nM[1]

15(S)-Latanoprost Acid

Significantly Reduced

Biological Activity: Considered

an impurity with minimal

therapeutic effect.

- The 15(R) epimer is

established to be more potent

than the 15(S) epimer. - The

free acid form of 15(S)-

latanoprost induces relaxation

in isolated cat iris sphincter

muscles with an IC50 of 24

nM. While this indicates some

biological activity, it is not a

direct measure of FP receptor

agonism for IOP reduction and

lacks a direct comparison to

the 15(R) epimer under the

same conditions.

Note: The Ki and EC50 values for 15(R)-Latanoprost Acid are for the active drug, while data for

the 15(S)-epimer's direct interaction with the FP receptor in a comparable assay is not readily

available in the reviewed literature, underscoring its significantly lower potency.

In Vivo Efficacy: Intraocular Pressure Reduction
The disparity in in vitro activity translates to a significant difference in the in vivo efficacy of the

latanoprost stereoisomers. The 15(R)-epimer is the active pharmaceutical ingredient

responsible for the IOP-lowering effect of commercial latanoprost formulations.
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While a direct, head-to-head in vivo study comparing the IOP-lowering effects of purified 15(R)

and 15(S) latanoprost is not available in the reviewed literature, studies on 15(S)-latanoprost

have shown that it does possess some capacity to reduce IOP in cynomolgus monkeys.

However, the potency is markedly lower than that of the 15(R) epimer.

Experimental Protocols
To provide a comprehensive understanding of the data presented, detailed methodologies for

the key experiments are outlined below.

Prostaglandin FP Receptor Binding Assay
This assay is designed to determine the binding affinity of a compound for the prostaglandin FP

receptor.

Objective: To quantify the equilibrium dissociation constant (Ki) of latanoprost stereoisomers for

the FP receptor.

Methodology:

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the

human FP receptor or from tissues known to have a high density of FP receptors (e.g.,

bovine corpus luteum). The tissue or cells are homogenized in a cold buffer and centrifuged

to pellet the membranes. The final membrane preparation is resuspended in an appropriate

assay buffer.

Radioligand: A radiolabeled prostaglandin, typically [3H]-PGF2α, is used as the ligand that

binds to the FP receptor.

Competition Binding: A fixed concentration of the radioligand is incubated with the membrane

preparation in the presence of varying concentrations of the unlabeled test compound

(15(R)- or 15(S)-latanoprost acid).

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

Separation of Bound and Free Ligand: The bound radioligand is separated from the free

radioligand by rapid filtration through a glass fiber filter. The filters trap the membranes with
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the bound radioligand.

Quantification: The amount of radioactivity trapped on the filters is quantified using a

scintillation counter.

Data Analysis: The data are analyzed using non-linear regression to determine the IC50

value (the concentration of the test compound that inhibits 50% of the specific binding of the

radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff

equation.

Workflow Diagram:
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FP Receptor Binding Assay Workflow

In Vivo Intraocular Pressure (IOP) Measurement in a
Non-Human Primate Model
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This protocol describes the methodology for assessing the IOP-lowering efficacy of latanoprost

stereoisomers in a relevant animal model.

Objective: To determine the effect of topically administered latanoprost stereoisomers on IOP in

cynomolgus or rhesus monkeys.

Methodology:

Animal Model: Adult, healthy cynomolgus or rhesus monkeys with normal baseline IOP are

used. Some studies may utilize models with laser-induced ocular hypertension to better

mimic the clinical condition.

Acclimation and Baseline Measurement: Animals are acclimated to the experimental

procedures. Baseline IOP is measured multiple times to establish a stable diurnal curve. IOP

is typically measured using a calibrated tonometer (e.g., pneumatonometer or rebound

tonometer).

Drug Administration: A single drop of the test compound (15(R)- or 15(S)-latanoprost

solution) or vehicle control is administered topically to one eye of each animal at a

standardized time. The contralateral eye may serve as a control.

IOP Monitoring: IOP is measured in both eyes at predetermined time points post-instillation

(e.g., 0, 2, 4, 6, 8, and 24 hours).

Data Analysis: The change in IOP from baseline is calculated for each time point. The data

from the treated and control groups are compared using appropriate statistical methods to

determine the significance of the IOP-lowering effect.

Workflow Diagram:
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In Vivo IOP Measurement Workflow
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In Vivo IOP Measurement Workflow

Signaling Pathway of Latanoprost at the FP
Receptor
Upon binding of the active 15(R)-latanoprost acid to the FP receptor, a Gq-protein-coupled

signaling cascade is initiated, leading to the mobilization of intracellular calcium and the

activation of protein kinase C. This pathway is believed to be central to the mechanism by

which latanoprost increases uveoscleral outflow.
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Latanoprost Signaling Pathway
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In conclusion, the stereochemistry at the C-15 position of latanoprost is a critical determinant of

its biological activity. The 15(R)-epimer is a potent agonist of the FP receptor and is responsible

for the IOP-lowering effects of the drug. In contrast, the 15(S)-epimer exhibits significantly

reduced activity and is considered an impurity. This profound difference underscores the high

degree of stereoselectivity of the FP receptor and highlights the importance of stereochemical

control in the synthesis and formulation of latanoprost for therapeutic use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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